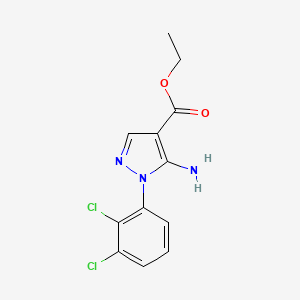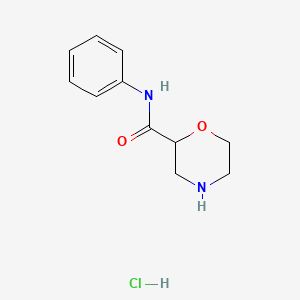![molecular formula C12H12F3NO B1428234 3-[4-(三氟甲基)苄基]吡咯烷-2-酮 CAS No. 1350989-17-1](/img/structure/B1428234.png)
3-[4-(三氟甲基)苄基]吡咯烷-2-酮
描述
Synthesis Analysis
While specific synthesis methods for “3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one” were not found, related compounds such as “4-(Trifluoromethyl)benzylamine” have been used in the synthesis of other derivatives . Additionally, trifluoromethylpyridines, which share some structural similarities, are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one” is C12H12F3NO, and its molecular weight is 243.22 g/mol. The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .科学研究应用
合成和结构研究
- 功能性吡咯烷的合成:3-[4-(三氟甲基)苄基]吡咯烷-2-酮和相关化合物已合成用于各种研究目的。例如,Markitanov 等人 (2016) 通过 1,3-偶极环加成反应合成了含有各种 3 位取代基的新型 4-(三氟甲基)吡咯烷 (Markitanov 等人,2016)。
- 晶体学分析:Mohammat 等人 (2008) 对吡咯烷-2-酮衍生物进行了晶体学分析,提供了对其分子排列和分子间相互作用的见解 (Mohammat 等人,2008)。
不对称合成和催化
- 手性吡咯烷的开发:Zhi 等人 (2016) 报道了使用有机催化方法不对称合成含三氟甲基基团的吡咯烷衍生物。这种合成对于制造具有潜在医学价值的化合物非常重要 (Zhi 等人,2016)。
- 合成中的催化方法:多项研究集中于使用催化方法合成吡咯烷-2-酮衍生物。例如,Galeazzi 等人 (2003) 讨论了手性吡咯烷-2-酮的立体选择性烷基化 (Galeazzi 等人,2003)。
生物和医学应用
- 抗阿尔茨海默病剂:Gupta 等人 (2020) 合成了 N-苄基吡咯烷-2-酮/咪唑烷-2-酮衍生物并评估了其抗阿尔茨海默病活性,显示了这些化合物在治疗应用中的潜力 (Gupta 等人,2020)。
作用机制
Target of Action
Compounds with a pyrrolidin-2-one scaffold have been reported to exhibit bioactive properties . The trifluoromethyl group and benzyl group could potentially interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which could suggest potential involvement in carbon-carbon bond formation processes.
Pharmacokinetics
The pyrrolidin-2-one core is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring , which could influence its pharmacokinetic properties.
生化分析
Biochemical Properties
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. For instance, the compound may act as an inhibitor of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or regulation of gene expression. At higher doses, 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity and efficacy .
Transport and Distribution
Within cells and tissues, 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross biological barriers and accumulate in target tissues .
Subcellular Localization
The subcellular localization of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one may be targeted to the nucleus, where it can interact with nuclear receptors or transcription factors to regulate gene expression .
属性
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOZISQAWZHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)
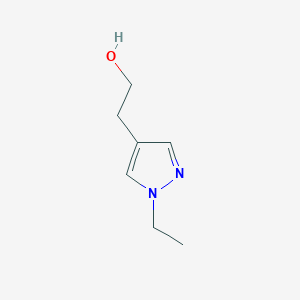
![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)
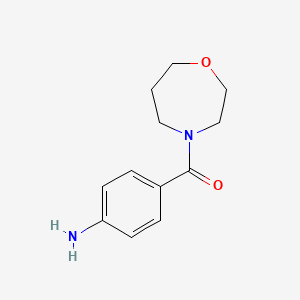

![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)
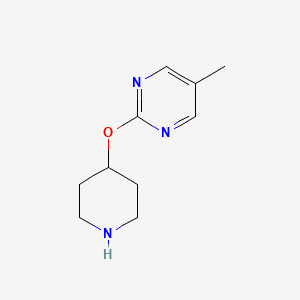
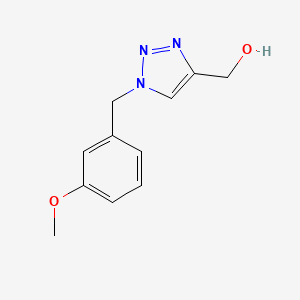
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
